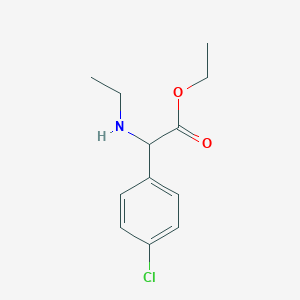
N-(4-Formylphenyl)cyclobutanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Formylphenyl)cyclobutanecarboxamide is an organic compound with the molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol . This compound is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a cyclobutanecarboxamide moiety. It is primarily used in research and development settings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Formylphenyl)cyclobutanecarboxamide typically involves the reaction of 4-formylbenzoic acid with cyclobutanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .
Industrial Production Methods
化学反応の分析
Types of Reactions
N-(4-Formylphenyl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under basic conditions.
Major Products
Oxidation: 4-carboxyphenylcyclobutanecarboxamide.
Reduction: 4-hydroxyphenylcyclobutanecarboxamide.
Substitution: Products depend on the nucleophile used.
科学的研究の応用
N-(4-Formylphenyl)cyclobutanecarboxamide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein-ligand binding.
Industry: Used in the development of new materials and polymers.
作用機序
The mechanism of action of N-(4-Formylphenyl)cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The cyclobutanecarboxamide moiety can enhance binding affinity and specificity .
類似化合物との比較
Similar Compounds
N-(4-Fluorophenyl)cyclobutanecarboxamide: Similar structure but with a fluorine atom instead of a formyl group.
N-(4-Methylphenyl)cyclobutanecarboxamide: Contains a methyl group instead of a formyl group.
Uniqueness
N-(4-Formylphenyl)cyclobutanecarboxamide is unique due to the presence of the formyl group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it particularly useful in medicinal chemistry and drug development .
特性
分子式 |
C12H13NO2 |
|---|---|
分子量 |
203.24 g/mol |
IUPAC名 |
N-(4-formylphenyl)cyclobutanecarboxamide |
InChI |
InChI=1S/C12H13NO2/c14-8-9-4-6-11(7-5-9)13-12(15)10-2-1-3-10/h4-8,10H,1-3H2,(H,13,15) |
InChIキー |
RKJHMNFAAZSUKO-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)C(=O)NC2=CC=C(C=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


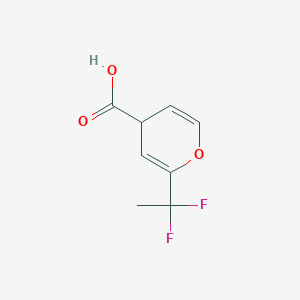
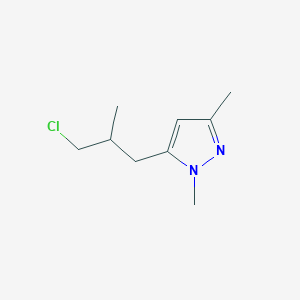
![2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}pyridine](/img/structure/B13217270.png)


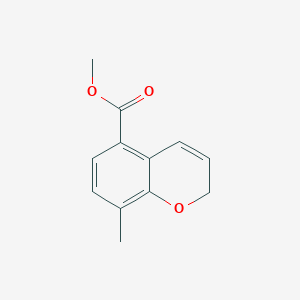
![1-[(Azetidin-3-yl)(phenyl)methyl]-1H-1,2,3-triazole](/img/structure/B13217290.png)



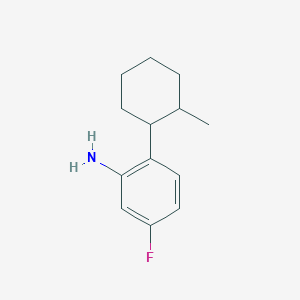
![6-Methyl-2-(3-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13217323.png)
![4-Methanesulfonyl-1-oxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13217332.png)
